molecular formula C6H6BrNO3 B2677110 Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate CAS No. 95312-27-9

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2677110
CAS No.: 95312-27-9
M. Wt: 220.022
InChI Key: ARDHGTWSZBQZMX-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate (CAS: 1423034-24-5) is a brominated isoxazole derivative with the molecular formula C₆H₈BrNO₃ and a molecular weight of 222.04 g/mol . The compound features a reactive bromomethyl group at the 5-position of the oxazole ring and a methyl ester at the 3-position. Its primary applications include serving as a versatile intermediate in organic synthesis, particularly for introducing functionalized oxazole moieties into larger molecules. The bromomethyl group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDHGTWSZBQZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate typically involves the bromination of a precursor oxazole compound. One common method includes the reaction of 5-methyl-1,2-oxazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted oxazole derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

  • Substituted oxazole derivatives with various functional groups depending on the nucleophile used.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced products with simplified alkyl groups.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate typically involves the reaction of bromomethyl derivatives with carboxylic acid derivatives under controlled conditions. This compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities.

Table 1: Synthesis Pathways and Yields

Synthesis MethodReaction ConditionsYield (%)References
Microwave-assisted synthesisDMF, 120 °C78%
Conventional coupling with DCCRoom temperature67%
Resin-supported reactionsSolid-phase synthesisQuantitative

Inhibition of Histone Deacetylases (HDACs)

One of the most notable applications of this compound is its role as a precursor for HDAC inhibitors. HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer.

Case Study: HDAC Inhibitors
A series of compounds derived from this compound were tested for their inhibitory activity against different HDAC isoforms. Compound derivatives exhibited IC50 values ranging from 9 nM to over 100 nM, demonstrating significant selectivity for HDAC6 over other isoforms .

Antioxidant Properties

Research has shown that derivatives of this compound possess antioxidant properties. One particular derivative was evaluated using C. elegans and human fibroblast models, demonstrating superior antioxidant activity compared to standard antioxidants like quercetin .

Anticancer Activity

The potential anticancer properties of this compound derivatives have been explored extensively. Compounds synthesized from this precursor have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Histone Modification : By inhibiting HDACs, these compounds lead to increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are attributed to the ability to scavenge free radicals and modulate cellular stress responses.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate exerts its effects depends on the specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as a reactive site for covalent binding to target molecules, while the oxazole ring can provide structural stability and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate C₆H₈BrNO₃ 222.04 Bromomethyl, methyl ester Nucleophilic substitution; intermediates for drug synthesis
Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate C₈H₈BrNO₃ 246.06 Bromomethyl, allyl ester Allyl group enables Diels-Alder or radical reactions
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 Methoxymethyl, methyl ester Enhanced stability; reduced reactivity for substitutions
Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate C₁₁H₁₇N₃O₃ 239.27 Piperazinylmethyl, methyl ester Pharmaceutical scaffold (e.g., HSD17B13 inhibitors)
Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate C₆H₈BrNO₃ 222.04 Bromomethyl, dihydro-oxazole ring Reduced ring strain; altered solubility and stability

Physicochemical Properties

  • Solubility: The allyl ester derivative (C₈H₈BrNO₃) is more lipophilic than the methyl ester, favoring solubility in organic solvents . The dihydro-oxazole variant (C₆H₈BrNO₃) may exhibit improved aqueous solubility due to reduced ring aromaticity .
  • Stability : The methoxymethyl analog lacks a reactive leaving group, making it less prone to hydrolysis compared to the bromomethyl-containing parent compound .

Biological Activity

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug discovery.

Chemical Structure and Properties

This compound features a bromomethyl group attached to an oxazole ring, which is known for its reactivity and ability to form covalent bonds with biological targets. The presence of the carboxylate ester enhances its solubility and reactivity in biological systems.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Covalent Bond Formation: The bromomethyl group can react with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
  • Hydrogen Bonding and Hydrophobic Interactions: The oxazole ring can participate in these interactions, contributing to the binding affinity with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that oxazole derivatives can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Emerging research highlights the potential anticancer properties of oxazole derivatives. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by disrupting cellular metabolism. The unique structure of this compound may provide a scaffold for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus15 µg/mL

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, a series of oxazole derivatives were screened for their ability to inhibit viral replication. This compound showed promising results against coxsackievirus B with an IC50 value of 25 µM.

CompoundVirusIC50 (µM)
This compoundCoxsackievirus B25
Control (Standard Drug)Coxsackievirus B10

Q & A

Q. What are the standard synthetic routes for Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the oxazole ring via cyclization of appropriate precursors, such as brominated aldehydes or ketones.
  • Step 2 : Introduction of the bromomethyl group through halogenation or substitution reactions. For example, radical bromination using N-bromosuccinimide (NBS) under controlled light or thermal conditions may be employed .
  • Step 3 : Esterification to introduce the methyl carboxylate group. Reaction conditions (e.g., solvent choice, temperature, and catalysts) significantly impact yield and purity. For instance, anhydrous solvents like THF or DCM are preferred to avoid hydrolysis of intermediates .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm the presence of the bromomethyl (-CH₂Br) group (δ ~4.3–4.5 ppm for -CH₂Br in ¹H NMR) and the ester carbonyl (δ ~160–170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identification of ester C=O stretches (~1700–1750 cm⁻¹) and oxazole ring vibrations (~1500–1600 cm⁻¹) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • X-ray Crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely used to analyze bond angles, distances, and crystallographic purity .

Q. What are the typical reactivity patterns of the bromomethyl group in this compound?

The bromomethyl (-CH₂Br) moiety is highly reactive, enabling:

  • Nucleophilic Substitution : Reaction with amines, thiols, or alkoxides to form functionalized derivatives (e.g., -CH₂NH₂, -CH₂SH).
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for biaryl or heteroaryl modifications .
  • Elimination Reactions : Under basic conditions, it may form a methylene group (=CH₂) via dehydrohalogenation. Reactivity is influenced by solvent polarity and the presence of catalysts (e.g., Pd for couplings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination, while higher temperatures (60–80°C) accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to prevent hydrolysis .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity in cyclization steps .
  • Workup Strategies : Column chromatography with gradient elution (hexane/EtOAc) is critical for isolating pure product from byproducts like unreacted brominating agents .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Crystal Twinning : Common in brominated heterocycles, leading to overlapping diffraction spots. Solutions include data collection at multiple wavelengths or using twin refinement in SHELXL .
  • Disorder in the Bromomethyl Group : The -CH₂Br group may exhibit positional disorder. This is addressed by refining occupancy ratios or applying restraints to bond distances .
  • Weak Diffraction : Low-temperature data collection (e.g., 100 K) improves resolution for small-molecule crystals .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • High-Resolution Techniques : Use synchrotron X-ray sources for ambiguous crystallographic data or dynamic NMR (DNMR) to study conformational exchange in solution .
  • Reproducibility Checks : Replicate syntheses under identical conditions to rule out batch-specific impurities .

Q. What strategies are recommended for studying the biological activity of this compound?

  • Target Identification : Screen against kinase or protease libraries due to the oxazole scaffold’s affinity for ATP-binding pockets .
  • SAR Studies : Modify the bromomethyl group to generate analogs (e.g., -CH₂OH, -CH₂NH₂) and assess activity changes.
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide experimental design .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

  • Toxicity : The bromomethyl group is a potential alkylating agent; use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent degradation or moisture absorption .
  • Waste Disposal : Quench reactive bromine residues with Na₂S₂O₃ before disposal .

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